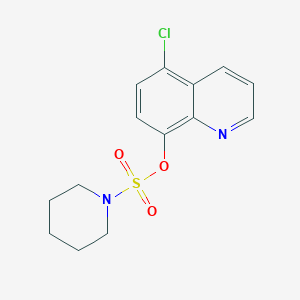

5-Chloro-8-quinolinyl 1-piperidinesulfonate

Description

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) piperidine-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c15-12-6-7-13(14-11(12)5-4-8-16-14)20-21(18,19)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYWLDMSMOKTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of Quinolinyl Sulfonates and Related Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with a sulfonate ester or a sulfonamide moiety, it gives rise to a class of compounds with a vast and diverse range of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy and selectivity of quinolinyl sulfonate esters and their close analogs, quinolinyl sulfonamides. We will delve into the critical role of substituent positioning on the quinoline nucleus, the influence of the sulfonyl linker, and the impact of diverse functional groups on the terminal aryl or alkyl moiety. By synthesizing insights from enzymatic inhibition, antimicrobial, and anticancer studies, this document explains the causality behind experimental design and offers a framework for the rational design of next-generation therapeutic agents. Detailed synthetic protocols, data-driven SAR summaries, and workflow visualizations are provided to equip researchers with the foundational knowledge required for successful drug discovery campaigns in this chemical space.

Introduction to a Versatile Pharmacophore

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone of medicinal chemistry, recognized for their ability to interact with a wide array of biological targets.[1] This nitrogen-containing heterocyclic aromatic compound is present in numerous natural alkaloids (e.g., quinine) and synthetic drugs, demonstrating a broad spectrum of pharmacological effects including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Its rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding provide an excellent framework for designing molecules that can fit into specific enzyme active sites or receptor binding pockets. The functionalization of the quinoline core at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an ideal starting point for drug design.[2]

Sulfonate Esters and Sulfonamides: Key Bioactive Moieties

Sulfonate esters (R-SO₂-OR') and sulfonamides (R-SO₂-NR'R'') are crucial functional groups in modern pharmacology.[3] The sulfonamide group, in particular, is a well-established pharmacophore found in antibacterial, diuretic, and hypoglycemic agents. Both moieties can act as stable, non-hydrolyzable mimics of phosphate or carboxylate groups, enabling them to interact with biological targets that recognize these functionalities.[4] The sulfonyl group (SO₂) is a potent hydrogen bond acceptor, while the adjacent atoms can be tailored for hydrogen bond donation or hydrophobic interactions. This versatility allows these groups to anchor a molecule to its target, significantly influencing its binding affinity and selectivity.[5][6]

Quinolinyl Sulfonates and Sulfonamides: An Emerging Class of Bioactive Agents

The conjugation of the quinoline scaffold with sulfonate ester or sulfonamide moieties creates hybrid molecules with significant therapeutic potential. These compounds have demonstrated efficacy as potent inhibitors of various enzymes, including carbonic anhydrases, kinases, and acetylcholinesterase, and show promise as anticancer and antimicrobial agents.[4][6][7] The rationale behind this molecular design is to leverage the target-binding capabilities of the quinoline core with the strong anchoring properties of the sulfonyl group. The resulting SAR is often complex, depending critically on the substitution pattern of both the quinoline ring and the group attached to the sulfonyl moiety. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Core Principles of Structure-Activity Relationships (SAR)

The biological activity of quinolinyl sulfonate esters and sulfonamides is dictated by the interplay of three key structural components: the quinoline core, the sulfonyl linker, and the terminal 'R' group. A systematic exploration of modifications to these components is the foundation of SAR-driven drug design.[8]

General SAR Workflow

The process of elucidating SAR is iterative, involving cycles of design, synthesis, and biological testing. The goal is to build a coherent model that correlates specific structural features with observed activity, guiding the optimization of a lead compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Technical Guide: 5-Chloro-8-Hydroxyquinoline Sulfonate Derivatives

The following technical guide details the chemistry, synthesis, and pharmacological applications of 5-chloro-8-hydroxyquinoline sulfonate derivatives.

Executive Summary

This guide analyzes the structural class of 5-chloro-8-hydroxyquinoline (Cloxiquine) derivatives modified with sulfonate functionalities. These compounds represent a critical divergence in medicinal chemistry:

-

The Core (Cloxiquine): A lipophilic, cell-permeable metal chelator (Zn²⁺, Cu²⁺) with antibacterial and antifungal properties.

-

The Sulfonate Modifications: Introduction of a sulfonic acid group (

) or sulfonamide moiety drastically alters physicochemical properties, shifting the molecule from a membrane-permeable ionophore to a water-soluble sequestering agent or a highly specific enzyme inhibitor.

This document covers the synthesis , physicochemical profiling , and biological characterization of two primary subclasses:

-

5-Chloro-8-hydroxyquinoline-7-sulfonic acid: The direct sulfonation product, used as a hydrophilic chelator.

-

8-Hydroxyquinoline-5-sulfonamides: Derivatives where the 5-position is occupied by a sulfonamide, often retaining the 5-chloro-like steric bulk but adding diverse pharmacophores.

Chemical Architecture & Synthesis

Structural Logic

The biological activity of 8-hydroxyquinoline (8-HQ) relies on the bidentate chelation site formed by the phenolic oxygen and the pyridine nitrogen.

-

C-5 Substitution (Chlorine): Blocks metabolic oxidation at the para-position relative to the phenol, increasing metabolic stability and lipophilicity.

-

Sulfonation:

-

At C-7: If C-5 is blocked by Chlorine, electrophilic sulfonation occurs at C-7 (ortho to the phenol). This creates 5-chloro-8-hydroxyquinoline-7-sulfonic acid .

-

At C-5: If C-5 is unsubstituted, sulfonation occurs here, yielding 8-hydroxyquinoline-5-sulfonic acid .

-

Synthetic Pathways

The synthesis of these derivatives follows electrophilic aromatic substitution rules. The pathway below visualizes the divergence between chlorination and sulfonation.

Figure 1: Divergent synthetic pathways for 5-chloro and sulfonate derivatives of 8-hydroxyquinoline.

Detailed Protocols

Protocol A: Synthesis of 5-Chloro-8-hydroxyquinoline-7-sulfonic acid

Objective: To introduce a water-solubilizing group onto the Cloxiquine scaffold.

-

Reagents: 5-Chloro-8-hydroxyquinoline (1.0 eq), Fuming Sulfuric Acid (20%

). -

Procedure:

-

Dissolve 5-chloro-8-hydroxyquinoline in fuming sulfuric acid at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Critical Step: Pour the reaction mixture onto crushed ice. The high acidity maintains the zwitterionic form.

-

Precipitate the product by adjusting pH to ~1.0 with concentrated HCl if necessary (or collect the sulfonic acid directly if it precipitates).

-

Recrystallize from water/ethanol.

-

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the H-7 proton signal and a downfield shift of H-2, H-3, H-4 due to the electron-withdrawing sulfonate.

-

Protocol B: Synthesis of 8-Hydroxyquinoline-5-sulfonamides

Objective: To create lipophilic bioactive derivatives.

-

Step 1 (Chlorosulfonation): Treat 8-hydroxyquinoline with excess chlorosulfonic acid (

) at 0°C, then heat to 60°C for 2 hours. Quench on ice to isolate 8-hydroxyquinoline-5-sulfonyl chloride . -

Step 2 (Amidation): React the sulfonyl chloride with an amine (e.g., propargylamine, morpholine) in anhydrous acetonitrile with

at RT. -

Yield: Typically 60–80%.

Physicochemical Properties & Chelation

The core mechanism of action for all 8-HQ derivatives is metal chelation. However, the location of this chelation (intracellular vs. extracellular) depends on the sulfonate group.

Solubility Profile

| Compound | LogP (Octanol/Water) | Aqueous Solubility | Primary State at pH 7.4 |

| 5-Chloro-8-HQ (Cloxiquine) | ~2.9 | Low (< 1 mg/mL) | Neutral / Lipophilic |

| 8-HQ-5-sulfonic acid | -1.8 | High (> 50 mg/mL) | Anionic (Zwitterion) |

| 5-Cl-8-HQ-7-sulfonic acid | -0.5 (Est.) | High | Anionic |

Metal Chelation Mechanism

The sulfonate group does not participate directly in metal binding (which occurs at the N-O site) but alters the electron density of the ring, affecting the pKa of the phenol and the stability constant (

-

Effect of 5-Cl: Electron-withdrawing; lowers pKa of phenolic OH (more acidic), increases metal affinity at lower pH.

-

Effect of Sulfonate: Highly electron-withdrawing; further lowers pKa. Makes the complex water-soluble, preventing it from crossing the Blood-Brain Barrier (BBB) or bacterial cell membranes passively.

Figure 2: Chelation logic. The N-O "bite" binds the metal. The R-groups (Cl, SO3H) determine where this complex goes.

Pharmacological Applications

Antimicrobial Activity (Cloxiquine vs. Sulfonates)

-

Cloxiquine (Lipophilic): Acts as a metal ionophore . It binds Cu²⁺ or Zn²⁺ in the extracellular space, transports them into the bacteria/fungi, and causes metal toxicity (ROS generation, mismatching in metalloenzymes).

-

Key Indication: Tuberculosis (M. tuberculosis), Fungal infections.

-

-

Sulfonated Derivatives (Hydrophilic): Act as chelating sequestrants . They bind metals in the medium, starving the bacteria of essential nutrients (Fe, Zn). They do not enter the cell efficiently.

-

Key Indication: Topical antimicrobials, preservatives, or specific enzyme inhibitors where the target is extracellular or the compound is actively transported.

-

Neuroprotection & Alzheimer's Research

While Clioquinol (5-Cl-7-I-8-HQ) showed promise in Alzheimer's by redistributing brain metals, it had toxicity issues (SMON).

-

5-Chloro-8-HQ-7-sulfonic acid is generally not suitable for CNS indications because it cannot cross the BBB due to the anionic sulfonate group.

-

Strategy: Researchers use mannich bases or sulfonamides (masking the sulfonic acid) to restore lipophilicity for CNS targeting, using the sulfonate only as a metabolic handle or prodrug moiety.

Experimental Validation Protocols

Metal Binding Assay (UV-Vis Shift)

Purpose: Determine the affinity for Zn²⁺ or Cu²⁺.

-

Buffer: HEPES (10 mM, pH 7.4).

-

Ligand: 5-Chloro-8-hydroxyquinoline-7-sulfonic acid (50 µM).

-

Titration: Add

or -

Observation:

-

Free Ligand:

~245 nm, ~310 nm. -

Complex: Bathochromic shift (Red shift) to ~260 nm, ~370 nm.

-

Isosbestic Points: Presence indicates clean 1:1 or 1:2 equilibrium without side reactions.

-

Minimum Inhibitory Concentration (MIC)

Purpose: Compare ionophore vs. sequestration activity.

-

Organism: S. aureus (ATCC 29213).

-

Media: Mueller-Hinton Broth (cation-adjusted).

-

Supplementation: Run parallel plates with and without added Cu²⁺ (10 µM).

-

Interpretation: If MIC decreases (potency increases) with added Copper, the mechanism is ionophoric (typical of Cloxiquine). If MIC increases (potency drops) or stays same, it suggests sequestration (typical of Sulfonates).

-

References

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

-

Musiol, R., et al. (2010). "Quinoline-based compounds with potential anti-HIV activity."[1] Bioorganic & Medicinal Chemistry. Link

-

Gershon, H., et al. (2002). "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism."[1] Mycopathologia. Link

-

Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link

-

Wojtowicz, E. J. (2004). "Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds." Journal of Chromatographic Science. Link

Sources

Novel Steroid Sulfatase (STS) Inhibitors Based on the Quinoline Scaffold: From Design to Evaluation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of novel steroid sulfatase (STS) inhibitors centered on the quinoline scaffold. As a promising alternative to established steroidal and coumarin-based inhibitors, the quinoline core offers unique structural and electronic properties for the development of next-generation therapeutics targeting hormone-dependent diseases.

The Rationale for Targeting Steroid Sulfatase (STS)

Steroid sulfatase is a pivotal enzyme in human physiology, responsible for the hydrolysis of inactive steroid sulfates into their biologically active, unconjugated forms.[1][2] This enzymatic conversion is a crucial step in the local production of estrogens and androgens in various tissues.[3] The primary substrates for STS are estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), which it converts to estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These products can be further metabolized into potent hormones like estradiol (E2) and androstenediol, which stimulate the proliferation of hormone-dependent cancer cells.[1]

In postmenopausal women, the STS pathway is a significant source of estrogens, particularly in breast tumors where STS expression and activity are often highly elevated.[3][4][5] This localized production of estrogens can fuel the growth of estrogen receptor-positive (ER+) breast cancer.[3][6] Consequently, inhibiting STS presents a compelling therapeutic strategy to block this intratumoral hormone synthesis, offering a potential treatment for hormone-dependent cancers of the breast, prostate, and endometrium.[3][7]

The Sulfamate Pharmacophore: An Irreversible Approach

The development of potent, irreversible STS inhibitors was revolutionized by the introduction of the aryl sulfamate ester pharmacophore (-O-SO₂NH₂).[2] Compounds featuring this moiety, such as the clinical candidate Irosustat (STX64), act as active-site-directed irreversible inhibitors.[6][8] The proposed mechanism involves the inhibitor binding to the active site, where the sulfamoyl group is transferred to a key formylglycine residue (FGLy75), leading to the covalent and irreversible inactivation of the enzyme.[6][9] This mechanism provides sustained target inhibition, a highly desirable feature in drug design.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a bicyclic aromatic heterocycle recognized as a "privileged scaffold" in drug discovery.[1][9][10] Its rigid structure, coupled with numerous sites for chemical modification, allows for the precise tuning of physicochemical and biological properties.[11] Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties, making them an attractive core for developing novel therapeutic agents.[1][12]

Rationale for Quinoline-Based STS Inhibitors

While coumarin-based inhibitors like Irosustat have shown significant potency, exploring alternative scaffolds is crucial for expanding the chemical space and potentially improving properties such as selectivity, metabolic stability, and toxicity profiles. The quinoline and quinolin-2(1H)-one cores were investigated as bioisosteric replacements for the coumarin system in Irosustat.[6] The objective was to determine if this scaffold could effectively present the critical sulfamate pharmacophore to the STS active site while offering new avenues for structure-activity relationship (SAR) exploration.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The initial exploration into quinoline-based STS inhibitors involved replacing the coumarin ring of Irosustat with either a quinolin-2(1H)-one or a quinoline moiety.[6] The critical sulfamate group was retained, as it is essential for the irreversible inhibition mechanism.

Key SAR Findings:

-

Core Scaffold: The unsubstituted quinolin-2(1H)-one derivative 1 and the corresponding quinoline derivative 2 demonstrated inhibitory activity against STS in a JEG-3 cell-based assay. However, their potency was significantly lower than the parent coumarin-based compound, Irosustat.[6]

-

N-Alkylation: N-methylation of the quinolinone ring (compound 3 ) resulted in a 100-fold decrease in potency compared to the unsubstituted analog 1 .[6] Further increasing the size of the N-alkyl substituent to an n-pentyl or phenethyl group essentially abolished STS inhibitory activity. This suggests that the N-H group may be important for binding or that bulky substituents at this position introduce steric hindrance within the enzyme's active site.[6]

-

Alkoxy Derivatives: The introduction of alkoxy groups on the quinoline ring did not lead to potent inhibitors, with most compounds showing weak activity.[6]

These preliminary results indicate that while the quinoline scaffold is tolerated, the initial derivatives are significantly less potent than established coumarin-based inhibitors. The unsubstituted quinolin-2(1H)-one (1 ) emerged as the most promising lead from this initial series.[6] Further optimization would be required to enhance potency, potentially by exploring different substitution patterns on the quinoline ring to improve interactions with the STS active site.

Data Summary: Quinoline-Based STS Inhibitors

The following table summarizes the in-vitro STS inhibitory activity of key quinoline and quinolin-2(1H)-one derivatives evaluated in a JEG-3 human choriocarcinoma cell line, which is known to express high levels of STS.[6][13]

| Compound ID | Scaffold | R | IC₅₀ (nM)[6] | % Inhibition at 10 µM[6] |

| 1 | Quinolin-2(1H)-one | H | 240 | 98% |

| 2 | Quinoline | - | >10,000 | 68% |

| 3 | Quinolin-2(1H)-one | CH₃ | 2400 | - |

| Irosustat | Coumarin | - | 1.5 | >99% |

Key Experimental Protocols

A robust and reproducible set of experimental procedures is essential for the discovery and validation of novel inhibitors. This section details the core methodologies for the chemical synthesis and biological evaluation of quinoline-based STS inhibitors.

dot digraph "Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for development of quinoline-based STS inhibitors.

Protocol 4.1: Synthesis of a Representative Quinoline-Based Inhibitor

This protocol describes a plausible two-step synthesis for 7-hydroxy-4-methylquinolin-2(1H)-one O-sulfamate, a representative inhibitor. The first step involves the construction of the quinolin-2(1H)-one core, followed by the crucial sulfamoylation of the hydroxyl group.

Step 1: Synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one (The Phenol Precursor)

This step utilizes a reaction analogous to established methods for quinolone synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol.

-

Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 7-hydroxy-4-methylquinolin-2(1H)-one.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Sulfamoylation of the Phenol Precursor

This step introduces the essential pharmacophore for irreversible STS inhibition.

-

Reaction Setup: Dissolve the 7-hydroxy-4-methylquinolin-2(1H)-one (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution in an ice bath (0 °C) and add a suitable base, such as sodium hydride (NaH, 1.2 eq) or a tertiary amine like triethylamine (1.5 eq), to deprotonate the phenolic hydroxyl group.

-

Sulfamoyl Chloride Addition: To the cooled solution, add sulfamoyl chloride (H₂NSO₂Cl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Final Characterization: Confirm the structure and purity of the final sulfamated product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy (to confirm the presence of S=O and N-H stretches).

Protocol 4.2: In-Vitro STS Activity Assay Using Intact JEG-3 Cells

This protocol is a cell-based assay that measures the ability of a compound to inhibit STS activity within a biologically relevant environment.[6][14]

-

Cell Culture: Culture JEG-3 human choriocarcinoma cells in appropriate media (e.g., DMEM with 10% FBS) in 24-well plates until they form a confluent monolayer.

-

Preparation of Inhibitors: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Create a series of dilutions in culture media to achieve the desired final concentrations for the assay.

-

Pre-incubation: Remove the culture medium from the wells and wash the cell monolayer with phosphate-buffered saline (PBS). Add the media containing the various concentrations of the test inhibitors to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Irosustat). Incubate the plates at 37 °C in a 5% CO₂ incubator for 1 hour.

-

Enzymatic Reaction: Add the radiolabeled substrate, [6,7-³H]estrone sulfate ([³H]E1S), to each well to a final concentration of approximately 20-30 nM.

-

Incubation: Incubate the plates for 3-4 hours at 37 °C to allow the enzymatic conversion of [³H]E1S to [³H]estrone (E1).

-

Reaction Termination and Extraction: Stop the reaction by adding a volume of an organic solvent such as toluene or a toluene/ethyl acetate mixture. This step also serves to extract the non-polar, desulfated product ([³H]E1) into the organic phase, while the charged, sulfated substrate ([³H]E1S) remains in the aqueous phase.

-

Phase Separation: Vigorously mix the plates and then centrifuge to ensure complete phase separation.

-

Quantification: Transfer an aliquot of the organic (upper) layer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]E1 formed and thus reflects the STS enzyme activity.

-

Data Analysis: Calculate the percentage of STS inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce STS activity by 50%).

Conclusion and Future Directions

The exploration of the quinoline scaffold has successfully identified a new class of non-steroidal STS inhibitors. While initial compounds display modest potency compared to clinical candidates like Irosustat, they provide a valid and promising starting point for further drug development.[6] The established synthetic routes and biological assays provide a clear framework for the iterative optimization of these leads.

Future efforts should focus on:

-

Extensive SAR Studies: Synthesizing and testing a broader library of quinoline derivatives with substitutions at various positions to identify key interactions that enhance binding affinity and inhibitory potency.

-

Computational Modeling: Utilizing docking studies with the crystal structure of STS to guide the rational design of new analogs with improved predicted binding modes.[6]

-

Selectivity and Off-Target Effects: Profiling lead compounds against other sulfatases and relevant cellular targets to ensure a favorable selectivity profile.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising inhibitors to assess their potential for in-vivo efficacy.

By leveraging the versatility of the quinoline scaffold, researchers can continue to develop novel and effective STS inhibitors, contributing to the arsenal of therapies for hormone-dependent cancers and other related disorders.

References

-

Woo, L. W. L., Ganeshapillai, D., Thomas, M. P., Sutcliffe, O. B., Malini, B., Mahon, M. F., Reed, M. J., & Potter, B. V. L. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019-2034. [Link]

-

Bień, E., Karwowska, K., & Kruszewski, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3988. [Link]

-

Chiu, P. F., Lin, I. C., Lu, Y. L., Chen, Y. N., Li, C. J., Chen, Y. J., Chen, C. L., & Chen, C. T. (2023). Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Wrobel, J., & Krol, E. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

-

Foster, P. A., Ho, Y. T., Newman, S. P., Purohit, A., & Reed, M. J. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(9), 2843. [Link]

-

Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

-

Al-Obaid, A. M. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1326, 139633. [Link]

-

Shi, Z. B., Zhang, L., Bin, Z. Y., Cao, X. R., Gong, Z. N., & Li, J. X. (2014). Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, 10(5), 483-489. [Link]

-

Sato, W., Tomita, Y., Kuwabara, K., & Mitsuhashi, H. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry, 40(13), 2047-2052. [Link]

-

Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., Eribez, C. M., Sjoelund, J. F., Cockrell, A. S., Katneni, K., Kym, P. R., & Guy, R. K. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(2), 850-869. [Link]

-

Adegoke, R. O., & Akande, K. A. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1083995. [Link]

-

Chiu, P. F., Lin, I. C., Lu, Y. L., et al. (2023). Design, Structure–Activity Relationships, and Enzyme Kinetic Studies of Tricyclic and Tetracyclic Coumarin–based Sulfamates as Steroid Sulfatase Inhibitors. Taipei Medical University Repository. [Link]

-

Wortmann, W., & Wortmann, B. (1981). New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase. Journal of Steroid Biochemistry, 14(6), 521-526. [Link]

-

Salido, E., Li, X. M., Yen, P. H., Martin, N., Mohandas, T. K., & Shapiro, L. J. (2000). Differential increase of steroid sulfatase activity in XX and XY trophoblast cells from human term placenta with syncytia formation in vitro. Experimental Cell Research, 259(2), 363-370. [Link]

-

Sławiński, J., Szafrański, K., & Bednarski, P. J. (2015). Phosphate tricyclic coumarin analogs as steroid sulfatase inhibitors: synthesis and biological activity. RSC Advances, 5(29), 22699-22711. [Link]

-

Kung, P. P., Funk, L., Meng, J., Alton, G., Padrique, E., & Mroczkowski, B. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]

-

Aksoz, M. (2010). Steroid Sulfatase in Rodent Tissues and a Cell Line: Characterization, Regulation and Inhibition. Duquesne Scholarship Collection. [Link]

-

D'Amour, K. A. (2004). Design, synthesis, and evaluation of inhibitors of steroid sulfatase. UWSpace. [Link]

- Li, P. K., Rhodes, M. E., & Wolf, W. A. (2000). Steroid sulfatase inhibitors and methods for making and using the same.

-

Costa, E. V., Sousa, E., Choosang, K., et al. (2014). Structure Based Design, Synthesis, and Evaluation of Potential Inhibitors of Steroid Sulfatase. Current Topics in Medicinal Chemistry, 14(8), 999-1012. [Link]

-

Hsieh, M. C., Hsieh, C. H., Chen, Y. L., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(6), 1549-1563. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines. Retrieved February 20, 2026, from [Link]

-

Khan, S., Siddiqui, N., & Ahsan, W. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(24), 5565. [Link]

Sources

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors [diva-portal.org]

- 9. chemijournal.com [chemijournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 12. dsc.duq.edu [dsc.duq.edu]

- 13. karger.com [karger.com]

- 14. Assay in Summary_ki [bindingdb.org]

Mechanism of action for quinolinyl piperidinesulfonate inhibitors

An In-Depth Technical Guide to the Mechanism of Action of Quinolinyl Piperidinesulfonate Inhibitors

Introduction: A Versatile Scaffold in Modern Drug Discovery

The quinolinyl piperidinesulfonate scaffold represents a privileged structure in medicinal chemistry, combining three key pharmacophoric elements: a quinoline ring system, a piperidine moiety, and a sulfonamide or sulfonate linker. This combination imparts favorable physicochemical properties, including structural rigidity, lipophilicity, and the capacity for critical hydrogen bonding interactions, making it a versatile template for designing potent and selective enzyme inhibitors.

While not a monolithic class of drugs with a single, universal mechanism, compounds based on this core architecture have been successfully developed to target a diverse range of proteins implicated in oncology, inflammation, and infectious diseases. The specific mechanism of action is dictated by the precise chemical decorations on this central scaffold, which fine-tune the molecule's affinity and selectivity for the active site of its designated biological target.

This guide provides an in-depth exploration of the mechanism of action for inhibitors built upon this scaffold. We will first delve into a detailed case study of their inhibitory action on Aldo-Keto Reductase 1C3 (AKR1C3), a well-characterized and therapeutically relevant target. Subsequently, we will broaden the scope to discuss other significant protein targets for which this scaffold has shown promise, providing a comprehensive overview for researchers and drug development professionals.

Core Mechanism: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A prominent and well-elucidated example of this inhibitor class is the series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, potent and selective non-carboxylate inhibitors of AKR1C3.[1]

Therapeutic Relevance of AKR1C3

Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a critical enzyme in the biosynthesis of active androgens and the metabolism of prostaglandins. High expression of AKR1C3 has been strongly implicated in the progression of hormone-dependent cancers, such as prostate and breast cancer, as well as in certain types of leukemia.[1] The enzyme catalyzes the reduction of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (PGF2α), a ligand for the FP receptor which promotes cell proliferation. By inhibiting AKR1C3, these compounds can disrupt oncogenic signaling pathways, making them attractive candidates for cancer therapy.

Molecular Mechanism of AKR1C3 Inhibition

Structural and biochemical studies have revealed a detailed picture of how these inhibitors interact with the AKR1C3 active site.

-

Binding Mode: Unlike traditional carboxylate-based inhibitors, these non-carboxylate compounds achieve high potency through a distinct set of interactions. Crystal structures show that the sulfonamide group is a critical pharmacophore, forming key hydrogen bonds within the active site.[1] The piperidine ring and the phenyl group occupy adjacent hydrophobic pockets, contributing to the overall binding affinity.

-

Structure-Activity Relationships (SAR): Extensive SAR studies have demonstrated the importance of each component of the scaffold.[1]

-

The sulfonamide linker is essential for activity.

-

The piperidine ring's size and polarity are finely tuned for optimal fit; alterations significantly reduce potency.

-

The pyrrolidinone ring , while part of the scaffold, does not interact directly with the key residues in the enzyme's oxyanion hole, a departure from the mechanism of many other AKR1C3 inhibitors.[1]

-

The following diagram illustrates the established signaling pathway of AKR1C3 and the point of intervention by quinolinyl piperidinesulfonate-type inhibitors.

Broader Target Landscape for Quinolinyl-Sulfonyl Scaffolds

The versatility of the quinolinyl-sulfonyl framework allows it to be adapted to inhibit other critical enzyme families beyond AKR1C3. Modifications to the core structure can redirect its binding affinity to entirely different active sites.

| Scaffold Family | Specific Target(s) | Therapeutic Area | Key Insights |

| Isoquinoline-Sulfonamides | Protein Kinase A (PKA), Protein Kinase C (PKC) | Oncology, Immunology | Compounds like H-7 and H-8 act as ATP-competitive inhibitors, blocking phosphorylation cascades crucial for tumor progression and immune responses.[2] |

| Alkylsulfonamide-Quinazolines | Phosphoinositide 3-Kinases (PI3Ks) | Oncology | These derivatives potently inhibit PI3K isoforms, suppressing the critical PI3K/AKT signaling pathway that drives cell proliferation and survival in many cancers.[3] |

| Quinolinylmethyl Sulfone Piperidines | TACE (ADAM17) | Inflammation, Oncology | By chelating the catalytic zinc ion in the active site, these inhibitors block the shedding of TNF-α and other cell surface proteins.[4] |

| Quinoline Derivatives | Bacterial ATP Synthase | Infectious Disease | A novel mechanism where compounds inhibit bacterial energy production, showing promise against multidrug-resistant pathogens like A. baumannii and P. aeruginosa.[5] |

| Quinoline-Sulfonamides | Pyruvate Kinase M2 (PKM2) | Oncology | These compounds modulate the activity of PKM2, a key enzyme in cancer cell metabolism, leading to reduced proliferation.[6] |

This broader landscape highlights the scaffold's "plug-and-play" nature, where the quinoline and piperidine moieties serve as anchoring fragments, and modifications to the linker and substituents dictate target specificity.

Experimental Validation Protocols

Validating the mechanism of action for a novel inhibitor requires a multi-step approach, progressing from in vitro biochemical assays to cell-based functional assays.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against its target enzyme, using AKR1C3 as an example.

Objective: To quantify the potency of a test compound in inhibiting recombinant AKR1C3 enzyme activity.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (cofactor)

-

S-tetralol (substrate)

-

Test compound stock solution (in DMSO)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate (UV-transparent)

-

Microplate spectrophotometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of NADPH (e.g., 100 µM).

-

The test compound at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" and "no enzyme" controls.

-

A fixed concentration of recombinant AKR1C3 enzyme.

-

-

Incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, S-tetralol (e.g., 5 µM).

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes). This corresponds to the rate of NADPH oxidation.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Normalize the velocities to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Activity Assay

This protocol assesses the inhibitor's ability to engage its target and elicit a functional response in a relevant cancer cell line.

Objective: To measure the effect of the inhibitor on AKR1C3 activity within intact human cancer cells.

Materials:

-

HCT116 or other relevant cancer cell line expressing AKR1C3.

-

Cell culture medium and supplements.

-

Test compound.

-

PGD2 (prostaglandin D2).

-

ELISA kit for PGF2α (prostaglandin F2α).

-

Cell lysis buffer.

-

BCA protein assay kit.

Methodology:

-

Cell Culture: Seed HCT116 cells in a 24-well plate and grow to ~80% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Substrate Challenge: Add PGD2 to the cell culture medium to stimulate the AKR1C3-mediated conversion to PGF2α.

-

Sample Collection: After a short incubation (e.g., 30 minutes), collect the cell culture supernatant.

-

PGF2α Quantification: Measure the concentration of PGF2α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell Viability/Protein Normalization: Lyse the cells remaining in the plate and determine the total protein content using a BCA assay to normalize the PGF2α levels to the amount of cellular protein.

-

Data Analysis: Plot the normalized PGF2α concentration against the inhibitor concentration to determine the dose-dependent effect of the compound on cellular AKR1C3 activity.

The following diagram outlines the general workflow for inhibitor validation.

Conclusion and Future Directions

The quinolinyl piperidinesulfonate scaffold is a powerful and adaptable platform for the development of targeted enzyme inhibitors. As demonstrated with AKR1C3, these compounds can achieve high potency and selectivity through specific interactions governed by their unique three-dimensional structure. The ability to retarget this scaffold to other enzymes, including protein kinases and PI3Ks, by systematic chemical modification underscores its value in drug discovery.

Future research will likely focus on several key areas:

-

Improving Selectivity: Enhancing selectivity for a specific enzyme isoform (e.g., within the PI3K family) to minimize off-target effects and improve therapeutic windows.

-

Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations in targets like kinases.

-

Exploring New Targets: Applying the scaffold to novel and challenging targets in areas such as neurodegeneration and metabolic diseases.

By leveraging the foundational mechanistic principles outlined in this guide, researchers can continue to exploit the full potential of this versatile chemical scaffold to develop novel therapeutics for a wide range of human diseases.

References

-

Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]

-

Grisolía, C., & Galmarini, C. M. (1998). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. General Pharmacology, 31(4), 541-545. [Link]

-

Zhang, G. F., Chen, J. Y., Zhang, L., Li, Y., Huang, Z. S., & Cao, R. H. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 253-265. [Link]

-

Jiang, J., DeVita, R. J., Goulet, M. T., Wyvratt, M. J., Lo, J. L., Ren, N., Yudkovitz, J. B., Cui, J., Yang, Y. T., Cheng, K., & Rohrer, S. P. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1745-1748. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2538. [Link]

-

Wang, Z., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]

-

Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]

-

Levin, J. I., Chen, J. M., Du, M. T., Nelson, F., Hubler, T. L., Mseeh, F., & Palamanda, J. (2009). Synthesis and activity of quinolinylmethyl P1' alpha-sulfone piperidine hydroxamate inhibitors of TACE. Bioorganic & Medicinal Chemistry Letters, 19(13), 3423-3426. [Link]

-

Miller, W. R., et al. (2025). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. ChemMedChem. [Link]

-

Xu, M., et al. (2019). Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2604-2615. [Link]

Sources

- 1. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and activity of quinolinylmethyl P1' alpha-sulfone piperidine hydroxamate inhibitors of TACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

8-hydroxyquinoline sulfonate ester stability and reactivity

A Technical Guide for Medicinal Chemists and Chemical Biologists[1]

Executive Summary

This guide provides an in-depth analysis of 8-quinolyl sulfonate esters (8-QSEs), a specialized class of latent reactive groups derived from the esterification of 8-hydroxyquinoline (8-HQ) with sulfonic acids (

Structural Basis of Reactivity

The defining characteristic of 8-QSEs is the proximity of the basic quinoline nitrogen (N1) to the sulfonate ester linkage at the C8 position.

-

The "Quinolyl Effect": In the absence of metal ions or protons, the sulfonate bond is relatively stable due to the electron-withdrawing nature of the quinoline ring, which makes the C8-oxygen a poorer leaving group compared to simple phenols.

-

Activation: Upon protonation or metal coordination (

) at N1, the electron density is pulled from the ring, making the C8-oxygen significantly more electron-deficient. This dramatically increases the electrophilicity of the sulfur atom and the leaving group ability of the 8-hydroxyquinoline moiety.

Chemical Structure & Numbering

The generic structure involves a sulfonyl group (

-

Leaving Group: 8-Hydroxyquinoline (pKa ~9.9).

-

Electrophile: Sulfonyl sulfur.

-

Trigger: N1 (Metal/Proton binding site).

Hydrolytic Stability and Metal-Promoted Cleavage

The most critical reactivity parameter for 8-QSEs is their susceptibility to metal-ion-promoted hydrolysis . This reaction proceeds rates

Mechanism of Action

The hydrolysis does not follow a simple

Key Kinetic Observations:

-

pH Dependence: Stability decreases as pH drops (protonation of N1) or increases significantly (hydroxide attack), but the metal-promoted pathway dominates at physiological pH (7.4).

-

Metal Selectivity:

. Copper(II) is the most potent catalyst due to its high affinity for the quinoline nitrogen and ability to stabilize the transition state.

Visualization: Metal-Promoted Hydrolysis Pathway

The following diagram illustrates the catalytic cycle where the metal ion (

Caption: Kinetic pathway of metal-promoted hydrolysis. The metal ion coordinates to N1, positioning a solvent molecule for intramolecular attack on the sulfonyl sulfur.

Photochemical Reactivity (Caged Compounds)

Beyond hydrolysis, 8-QSEs are photo-labile. Upon irradiation with UV light (300–330 nm), they undergo homolytic cleavage of the S-O bond. This property allows them to serve as "caged" sulfonic acids or "caged" chelators.

-

Reaction:

-

Mechanism: Triplet state homolysis followed by H-abstraction or electron transfer.

-

Utility: Spatiotemporal control of pH (photo-acid generation) or metal chelation in cell biology experiments.

Experimental Protocols

Protocol A: Synthesis of 8-Quinolyl Benzenesulfonate

A standard procedure for generating the ester. All steps must be performed under anhydrous conditions to prevent premature hydrolysis.

-

Reagents: 8-Hydroxyquinoline (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve 8-HQ in DCM at 0°C under

atmosphere. -

Add Triethylamine and DMAP.

-

Dropwise add Benzenesulfonyl chloride dissolved in DCM over 15 minutes.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

TLC Monitoring: Mobile phase Hexane:EtOAc (7:3). Product

~0.5; SM

-

-

Workup: Wash with cold 5%

, then water, then brine. Dry over -

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid silica-mediated hydrolysis.

Protocol B: Stability & Hydrolysis Kinetics Assay

Validates the stability of the ester and quantifies metal sensitivity.

-

Stock Solution: Prepare 10 mM 8-QSE in DMSO.

-

Buffer: 50 mM HEPES, pH 7.4,

( -

Method (UV-Vis Spectrophotometry):

-

Blank: Buffer only.

-

Control: Add 10 µL Stock to 990 µL Buffer. Monitor Abs at 240 nm (ester decay) and 310 nm (8-HQ formation).

-

Metal Challenge: Add

(1.0 eq relative to ester). -

Measurement: Record spectra every 30 seconds for 1 hour.

-

-

Data Analysis: Plot

vs time to determine pseudo-first-order rate constants (

Comparative Stability Data (Typical Values at pH 7.4, 25°C):

| Condition | Half-life ( | Mechanism |

| Buffer (Metal-free) | > 24 hours | Slow background hydrolysis |

| + | ~ 45 minutes | Lewis acid activation |

| + | < 5 minutes | Strong coordination/Intramolecular catalysis |

| pH 2.0 (Acidic) | ~ 6 hours | N-protonation activation |

Applications in Drug Development[2][3]

1. Metalloenzyme Inhibitor Prodrugs

Many metalloenzyme inhibitors (e.g., for Matrix Metalloproteinases or Carbonic Anhydrases) rely on a zinc-binding group (ZBG). 8-HQ is a potent ZBG but has poor pharmacokinetic properties (high toxicity, non-specific binding).

-

Strategy: Mask the 8-HQ as a sulfonate ester.

-

Mechanism: The ester is inactive against the enzyme. Upon entering a high-turnover environment or specific tissue compartments, non-specific esterases or local metal concentrations trigger the release of the active 8-HQ pharmacophore.

2. Genotoxicity Considerations

Warning: Sulfonate esters (mesylates, tosylates) are known genotoxic impurities (GTIs) because they can alkylate DNA.

-

Risk Assessment: While 8-quinolyl sulfonates are primarily acylating/sulfonylating agents rather than alkylating agents (due to the

cleavage preference over

References

-

Hay, R. W., & Clark, C. R. (1977).[1] Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (19), 1866–1874.[1] Link[1]

- Core mechanistic reference for metal-promoted hydrolysis of 8-HQ deriv

-

Barros, T. C., et al. (2009). Photochemical cleavage reactions of 8-quinolinyl sulfonates in aqueous solution. Photochemical & Photobiological Sciences, 8(11), 1560-1569. Link

- Definitive source on the photochemical instability and radical mechanisms.

-

Gershon, H., et al. (2001). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. Mycopathologia, 155, 213–217. Link

- Provides biological context for the sulfonic acid deriv

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Link

- Comprehensive review of the parent scaffold's medicinal chemistry.

Sources

Methodological & Application

Application Note: Synthesis and Assay Protocols for 5-Chloro-8-Quinolinyl Esters

This Application Note is structured to guide researchers through the high-fidelity synthesis and application of 5-chloro-8-quinolinyl esters. These substrates are critical tools for the specific detection of lipolytic activity (esterases and lipases) in metagenomic libraries and purified enzyme preparations.

Introduction & Principle

The identification of novel lipolytic enzymes (EC 3.1.1.X) often relies on chromogenic substrates.[1] While p-nitrophenyl (pNP) esters are standard for liquid kinetics, they are ill-suited for solid-phase (agar) screening due to the high water solubility and diffusion of the p-nitrophenol leaving group.[1]

5-Chloro-8-quinolinyl esters (Q-esters) offer a superior alternative for high-resolution screening.[1]

-

Hydrolysis: The enzyme cleaves the ester bond, releasing 5-chloro-8-quinolinol (CHQ).[1]

-

In Situ Detection: Unlike pNP, CHQ has low water solubility, preventing colony cross-contamination.

-

Chelation: CHQ acts as a bidentate ligand.[1] Upon exposure to Iron(III) salts, it forms a deeply colored, insoluble black/brown complex (

), allowing for precise localization of activity.

Mechanism of Action

The following diagram illustrates the reaction pathway from substrate synthesis to enzymatic detection.

Figure 1: Reaction logic.[1] The enzymatic hydrolysis releases the chelating agent, which is captured by iron to form an insoluble marker.

Protocol: Chemical Synthesis of 5-Chloro-8-Quinolinyl Acetate

This protocol describes the synthesis of the acetate ester.[1] For longer chains (butyrate, palmitate), substitute the corresponding acid chloride.

Safety & Pre-requisites

-

Hazards: 5-Chloro-8-quinolinol is an irritant.[1] Acyl chlorides are corrosive and lachrymators.[1] Perform all steps in a fume hood.

-

Solvents: Dichloromethane (DCM) must be anhydrous.[1]

Materials

-

5-Chloro-8-hydroxyquinoline (CAS: 130-16-5)[1]

-

Acetyl Chloride (CAS: 75-36-5)[1]

-

Triethylamine (TEA) or Pyridine (Acid scavenger)[1]

-

Dichloromethane (DCM)[1]

-

0.1 M HCl and 5% NaHCO₃ solutions

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol (0.90 g) of 5-chloro-8-hydroxyquinoline in 20 mL of anhydrous DCM .

-

Add 6.0 mmol (0.84 mL) of Triethylamine (TEA).

-

Cool the mixture to 0°C using an ice bath.

-

-

Acylation:

-

Add 6.0 mmol (0.43 mL) of Acetyl Chloride dropwise over 10 minutes.

-

Note: The reaction is exothermic.[1] Control addition rate to prevent boiling.

-

Allow the reaction to warm to room temperature and stir for 3 hours . Monitor by TLC (Silica gel; Hexane:Ethyl Acetate 3:1).[1] The fluorescent spot of the starting quinolinol will disappear/shift.[1]

-

-

Work-up:

-

Dilute the reaction mixture with 30 mL DCM.

-

Wash sequentially with:

-

20 mL cold 0.1 M HCl (removes unreacted amine).

-

20 mL 5% NaHCO₃ (removes unreacted acid).

-

20 mL Brine (saturated NaCl).

-

-

Dry the organic phase over anhydrous

or -

Filter and evaporate the solvent under reduced pressure (Rotary Evaporator).[1]

-

-

Purification (Critical):

-

The crude solid is often off-white.[1] Recrystallize from Ethanol/Hexane (1:1) .

-

Dissolve solid in minimal hot ethanol, add hexane until turbid, and cool to 4°C overnight.

-

Yield Target: >80%.

-

Storage: Store at -20°C, desiccated. Stable for >12 months.

-

Protocol: Enzymatic Assay (Solid Phase Screening)[1]

This method is optimized for detecting esterase activity in bacterial colonies or metagenomic libraries.[1]

Reagents Preparation

| Reagent | Concentration | Preparation Notes |

| Stock Substrate | 20 mg/mL | Dissolve synthesized ester in Acetone or DMSO.[1] Store at -20°C. |

| Fast Blue RR | 5 mg/mL | Alternative stain.[1] Dissolve in water immediately before use.[1] |

| Iron Reagent | 2% (w/v) | Ferric Ammonium Sulfate in distilled water.[1] |

Assay Workflow

-

Media Preparation:

-

Prepare LB agar (or specific expression media).[1] Autoclave and cool to 55°C.

-

Add the Stock Substrate to a final concentration of 0.02% (w/v) (e.g., 1 mL stock per 100 mL media).[1]

-

Tip: Vortex rapidly during addition to create a fine emulsion.[1] The media will appear slightly turbid.[1]

-

Pour plates and allow to solidify.

-

-

Inoculation & Incubation:

-

Detection (Post-Incubation Staining):

-

Why Post-staining? Iron salts can inhibit enzyme growth if added directly to the agar during pouring.[1]

-

Flood the plate with 5 mL of Iron Reagent .[1]

-

Wait 1–5 minutes.

-

Result: Positive colonies will develop a black/dark brown halo .[1]

-

Alternative: If using Fast Blue RR, flood with the dye solution. Positive colonies turn reddish-brown (azo coupling).[1]

-

Workflow Diagram

Figure 2: Screening workflow.[1] The separation of growth and staining steps prevents metal toxicity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Color | Spontaneous hydrolysis of substrate.[1] | Reduce incubation temperature. Ensure media pH is < 7.5 (esters hydrolyze in alkaline pH).[1] |

| Diffuse Halos | Substrate concentration too low. | Increase substrate to 0.04%. Ensure 5-chloro derivative is used (less soluble than unsubstituted).[1] |

| No Activity (False Negative) | Enzyme inhibition by solvent.[1] | Use DMSO instead of Acetone. Ensure substrate is added after autoclaving.[1] |

| Precipitate in Media | Substrate "crashing out." | Add 0.1% Triton X-100 or Gum Arabic to the agar to stabilize the emulsion.[1] |

References

-

Synthesis of Quinolinyl Esters

-

Li, H., et al. (2025).[4] Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. ResearchGate.

-

-

Esterase Screening Methods

-

Alcalde, M., et al. (2006). Functional-Based Screening Methods for Detecting Esterase and Lipase Activity. Springer Protocols.

-

-

General Lipase Assay Protocols

-

Sigma-Aldrich Technical Bulletin.[1] Assay Procedure for Lipase.

-

-

Comparative Substrate Analysis

-

Popovic, A., et al. (2017). Activity screening of metagenomic libraries. Describes the utility of insoluble chromogens for colony picking.

-

Sources

- 1. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: The 5-Chloro-8-Quinolinyl Scaffold as a Versatile Platform for Chemical Probe Development

A Note to the Researcher: Initial searches for the specific compound "5-Chloro-8-quinolinyl 1-piperidinesulfonate" did not yield specific data. This suggests the compound may be novel, proprietary, or not widely documented in public literature. However, the core chemical structure, based on 5-chloro-8-hydroxyquinoline, is a well-established and highly versatile scaffold in medicinal chemistry and chemical biology.[1][2] This guide, therefore, focuses on the broader and extensively researched 5-chloro-8-hydroxyquinoline platform and its derivatives, including sulfonamides and piperidine-containing analogues, to provide a robust and scientifically grounded framework for their application as chemical probes.

Introduction: The 5-Chloro-8-Hydroxyquinoline Scaffold - A Privileged Structure for Probe Design

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic system composed of a pyridine ring fused to a phenol.[3] This structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The addition of a chlorine atom at the 5-position, creating 5-chloro-8-hydroxyquinoline (Cloxiquine), enhances its lipophilicity and modifies its electronic properties, often leading to potent biological activity.[4]

The key attributes that make this scaffold an exceptional starting point for chemical probe development are:

-

Metal Chelating Properties: The nitrogen of the pyridine ring and the adjacent hydroxyl group form a powerful bidentate chelation site for various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).[2][5] This allows for the development of probes to study metalloproteins or sense changes in intracellular metal ion concentrations.

-

Inherent Fluorescence: The quinoline ring system is intrinsically fluorescent.[6] This property can be modulated by substitution and by the probe's interaction with its biological target, enabling applications in fluorescence microscopy and high-throughput screening.

-

Synthetic Tractability: The 5-chloro-8-hydroxyquinoline core is readily functionalized at multiple positions, allowing for the attachment of various reactive groups, linkers, or targeting moieties to create a diverse array of chemical probes.[7][8]

-

Broad Biological Activity: Derivatives of this scaffold have demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities, providing a rich foundation for designing probes to investigate these processes.[1][9][10][11]

This guide will provide protocols for the application of probes derived from this scaffold, focusing on its utility in enzyme inhibition assays, antimicrobial susceptibility testing, and cellular imaging.

Conceptual Probe Design and Synthesis

A chemical probe based on the 5-chloro-8-quinolinyl scaffold can be designed to include a sulfonamide linker and a piperidine moiety. The sulfonamide can act as a zinc-binding group, targeting metalloenzymes like carbonic anhydrases, while the piperidine can be used to modulate solubility and cell permeability or to introduce further functionalization.[12][13]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for synthesizing a quinoline-piperidinesulfonamide probe.

Mechanisms of Action as a Chemical Probe

Probes derived from the 5-chloro-8-quinolinyl scaffold can interrogate biological systems through several mechanisms.

-

Enzyme Inhibition: Many enzymes, particularly those involved in cancer and infectious diseases, are targets for quinoline-based compounds. For example, quinoline-sulfonamides have been developed as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme.[12] Other derivatives have shown inhibitory activity against DNA methyltransferases (DNMTs), which are crucial epigenetic regulators.[14][15] The probe can be used to study enzyme kinetics, validate the enzyme as a drug target, and screen for more potent inhibitors.

-

Fluorescent Sensing of Metal Ions: The fluorescence of 8-hydroxyquinoline derivatives is often quenched in the free state but can be significantly enhanced upon chelation of metal ions like Zn²⁺ or Mg²⁺.[16] This "turn-on" fluorescence response allows the probe to be used for quantifying metal ions in biological samples and for imaging their distribution and flux within living cells.

-

Disruption of Cellular Processes: The broad antimicrobial activity of these compounds allows them to be used as probes to study mechanisms of bacterial or fungal cell death.[10][17] For instance, a fluorescently tagged derivative can be used to visualize its accumulation in specific cellular compartments or its interaction with the cell wall, providing insights into its mode of action.[18]

Signaling Pathway: Inhibition of a Zinc-Dependent Enzyme

Caption: Mechanism of enzyme inhibition by a quinoline-sulfonamide probe.

PART 1: Application Protocol for In Vitro Enzyme Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a 5-chloro-8-quinolinyl derivative against a purified enzyme, such as a carbonic anhydrase or a DNA methyltransferase.

I. Principle

The activity of the target enzyme is measured by monitoring the conversion of a substrate to a product, which generates a colorimetric or fluorescent signal. The assay is performed in the presence of varying concentrations of the quinoline probe, and the reduction in enzyme activity is used to calculate the IC₅₀ value.

II. Materials and Reagents

-

Test Compound: 5-Chloro-8-quinolinyl derivative probe, dissolved in 100% DMSO to make a 10 mM stock solution.

-

Enzyme: Purified target enzyme (e.g., human Carbonic Anhydrase IX, human DNMT1).

-

Substrate: Appropriate substrate for the enzyme that generates a detectable signal (e.g., p-nitrophenyl acetate for carbonic anhydrase, a specific DNA substrate for DNMT1).

-

Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES).

-

Detection Reagent: Reagent to measure product formation (if required).

-

Apparatus: 96-well microplate (clear for colorimetric assays, black for fluorescent assays), multichannel pipette, microplate reader.

III. Step-by-Step Methodology

-

Preparation of Compound Dilutions:

-

Perform a serial dilution of the 10 mM probe stock solution in 100% DMSO. A common dilution series would be 10-fold dilutions followed by 2-fold dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

Causality: Using DMSO as the solvent ensures the compound remains soluble. The serial dilution allows for the generation of a dose-response curve to accurately determine the IC₅₀.

-

-

Assay Plate Setup:

-

Add 1 µL of each diluted compound to the appropriate wells of the 96-well plate.

-

Include "No Compound" (100% activity) controls containing 1 µL of DMSO.

-

Include "No Enzyme" (background) controls containing 1 µL of DMSO.

-

-

Enzyme Addition and Pre-incubation:

-

Dilute the enzyme stock to the desired working concentration in cold assay buffer.

-

Add 50 µL of the diluted enzyme to all wells except the "No Enzyme" controls. Add 50 µL of assay buffer to the "No Enzyme" wells.

-

Mix gently by tapping the plate and pre-incubate the plate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects the compound's potency.

-

-

Initiation of Reaction:

-

Prepare the substrate solution in assay buffer at a concentration appropriate for the enzyme (often at or near its Michaelis constant, Kₘ).

-

Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well is now 101 µL.

-

-

Incubation and Signal Detection:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). The reaction should be stopped within the linear range of product formation.

-

Measure the signal (absorbance or fluorescence) using a microplate reader at the appropriate wavelength.

-

IV. Data Analysis

-

Subtract the average signal from the "No Enzyme" wells (background) from all other wells.

-

Calculate the percent inhibition for each compound concentration relative to the "No Compound" controls (0% inhibition): % Inhibition = 100 * (1 - (Signal_Compound / Signal_NoCompound))

-

Plot the % Inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Compound | Target Enzyme | IC₅₀ (nM) |

| Probe A | Carbonic Anhydrase IX | 8.4 |

| Probe B | DNMT1 | 1900 |

| Acetazolamide | Carbonic Anhydrase IX | 25.0 |

Table 1: Representative IC₅₀ data for conceptual quinoline-based probes compared to a standard inhibitor.[12][14]

PART 2: Application Protocol for Antimicrobial Susceptibility Testing

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a 5-chloro-8-quinolinyl derivative against bacterial strains, following CLSI guidelines.[19]

I. Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

II. Materials and Reagents

-

Test Compound: 5-Chloro-8-quinolinyl derivative probe (10 mM stock in DMSO).

-

Bacterial Strains: Pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Apparatus: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

III. Step-by-Step Methodology

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Causality: A standardized inoculum is critical for the reproducibility and accuracy of MIC results.

-

-

Compound Dilution in Assay Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 2 µL of the 10 mM compound stock to the first well of a row and mix, creating a starting concentration of 200 µM.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.

-

This creates a plate with compound concentrations ranging, for example, from 100 µM down to 0.098 µM after inoculation.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a growth control well (bacteria in CAMHB with DMSO) and a sterility control well (CAMHB only).

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

IV. Reading and Interpreting Results

-

After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Probe C | 1.5 | >64 |

| Cloxiquine | 5.57 | >64 |

| Vancomycin | 1.0 | N/A |

Table 2: Representative MIC data for a conceptual quinoline probe against Gram-positive and Gram-negative bacteria.[10][17]

PART 3: Application Protocol for Cellular Imaging with a Fluorescent Quinoline Probe

This protocol outlines the use of a fluorescent 5-chloro-8-quinolinyl derivative to visualize its uptake and localization within living cells using fluorescence microscopy.

I. Principle

The intrinsic fluorescence of the quinoline scaffold allows it to be visualized inside cells.[18] This can provide information on its cell permeability, subcellular distribution (e.g., accumulation in the cytoplasm, nucleus, or specific organelles), and potential sites of action.

II. Materials and Reagents

-

Fluorescent Probe: 5-Chloro-8-quinolinyl derivative with known fluorescence excitation/emission spectra.

-

Cell Line: Adherent mammalian cell line (e.g., HeLa, A549) cultured on glass-bottom imaging dishes.

-

Cell Culture Medium: Complete medium (e.g., DMEM with 10% FBS).

-

Imaging Buffer: Phenol red-free medium or Hank's Balanced Salt Solution (HBSS).

-

Apparatus: Confocal or widefield fluorescence microscope with appropriate filter sets.

III. Step-by-Step Methodology

-

Cell Seeding:

-

Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

-

Culture overnight to allow for cell attachment.

-

-

Probe Loading:

-

Prepare a working solution of the fluorescent probe in imaging buffer (e.g., 1-10 µM).

-

Aspirate the culture medium from the cells and wash once with warm imaging buffer.

-

Add the probe-containing imaging buffer to the cells and incubate for 30-60 minutes at 37°C.

-

Causality: Incubation allows the probe to passively diffuse or be actively transported across the cell membrane. Using phenol red-free medium reduces background fluorescence.

-

-

Washing and Imaging:

-

Aspirate the probe solution and wash the cells two or three times with warm imaging buffer to remove excess, unbound probe.

-

Add fresh imaging buffer to the dish.

-

Immediately transfer the dish to the microscope stage.

-

-

Fluorescence Microscopy:

-

Locate the cells using brightfield or DIC imaging.